molecular formula C11H9NO B017830 N-Phenyl-2-pyridone CAS No. 13131-02-7

N-Phenyl-2-pyridone

Cat. No. B017830
CAS RN: 13131-02-7
M. Wt: 171.19 g/mol
InChI Key: HQWNTNFZAGSJAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "N-Phenyl-2-pyridone" derivatives often involves innovative strategies to construct the pyridone core with the phenyl group attached. For example, the enantioselective synthesis of polyhydroxypiperidines from phenylglycinol-derived 2-pyridone showcases the chemical versatility of 2-pyridone derivatives. Through m-CPBA oxidation, a chiral nonracemic unsaturated bicyclic hydroxylactam is produced, demonstrating the compound's ability to undergo complex transformations (Amat et al., 2001).

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives reveals insights into their reactivity and properties. The structure of phenyltetrel pyridine-2-olates, for instance, provides a clear example of coordination modes and structural diversity, highlighting the compound's adaptability in forming complex molecular geometries (Kuß et al., 2022).

Chemical Reactions and Properties

"this compound" exhibits a broad range of chemical reactions, illustrating its utility as a building block in organic synthesis. The compound's ability to participate in various chemical transformations is exemplified by reactions leading to the synthesis of imidazopyridone, thiazolopyridone, or benzothiazolopyridone derivatives, showcasing its potential as an analgesic and anti-inflammatory agent (Kubo et al., 1979).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as solubility, fluorescence, and crystallinity, are crucial for their applications. For instance, 2-pyridone-based fluorophores exhibit intense blue-green fluorescence in nonpolar solvents, highlighting the impact of simple structural modifications on optical properties (Hagimori et al., 2016).

Chemical Properties Analysis

The chemical properties of "this compound," such as reactivity towards electrophiles and nucleophiles, underpin its versatility in synthetic chemistry. The radical cyclization of 1,n-enynes and 1,n-dienes for synthesizing 2-pyrrolidones illustrates the compound's role in enabling selective and efficient synthetic routes, contributing to its prominence in drug discovery and chemical synthesis (Jiang et al., 2021).

Scientific Research Applications

  • Pyridones, including N-Phenyl-2-pyridone, are useful in drug discovery due to their ability to serve as hydrogen bond acceptors, bioisosteres, and impact a target drug's lipophilicity, aqueous solubility, and metabolic stability (Zhang & Pike, 2021).

  • Novel 2-pyridone derivatives demonstrate moderate to good antihepatitis B virus activity, indicating their potential for clinical use in treating this virus (Lv et al., 2010).

  • N-substituted derivatives of benzoylpyridin2-(1H)-ones, which are chemically related to this compound, have been synthesized and studied for their potential applications in pharmaceuticals and dyes (Chand, Sharma & Sharma, 2016).

  • Fused 2-pyridone structures, a category that includes this compound, are versatile scaffolds for biological applications and can be used as synthetic intermediates and raw materials for drug synthesis (Amer et al., 2021).

  • Phenylpyrrolidone-2 derivatives, which are structurally related to this compound, show neurotropic activity, affecting motor activity, muscle tone, and body temperature (Khaunina, 1978).

  • N1-substituted phenylhydroquinolinone derivatives, related to this compound, have shown promising anti-fibrosis activity, which is relevant for clinical applications (Wu et al., 2012).

  • Novel heterocyclic compounds incorporating sulfamoyl moiety, similar to this compound, have demonstrated promising antibacterial and antifungal activities, suggesting their potential as future antimicrobial agents (Darwish et al., 2014).

  • 1-Methyl-4-phenyl-2-pyridone, a closely related compound, has been used in the synthesis of deuterated analogues of the neurotoxin MPTP (Mabic & Castagnoli, 1996).

Safety and Hazards

The safety data sheet for a related compound, “5-CARBOXY-N-PHENYL-2-1H-PYRIDONE”, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNTNFZAGSJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344682
Record name N-Phenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13131-02-7
Record name N-Phenyl-2-pyridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following substantially the procedure of Example 1, 2-(1H)-pyridone is condensed with iodobenzene to give the 1-phenyl-2-(1H)-pyridone in 82% yield as a crystalline white product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic routes to obtain 1-Phenylpyridin-2(1H)-one derivatives?

A: Several synthetic routes have been explored to obtain 1-Phenylpyridin-2(1H)-one derivatives. One approach involves the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. [, ] Another method involves the acetylation and iodination of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones. []

Q2: What spectroscopic techniques are commonly used to characterize 1-Phenylpyridin-2(1H)-one derivatives?

A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized 1-Phenylpyridin-2(1H)-one derivatives, confirming their structures. [, ]

Q3: Has the crystal structure of any 1-Phenylpyridin-2(1H)-one derivative been determined?

A: Yes, the crystal structure of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a derivative of 1-Phenylpyridin-2(1H)-one, has been determined. It crystallizes in the chiral monoclinic space group P21. [] This information can be valuable for understanding structure-activity relationships and designing new derivatives.

Q4: What are the potential applications of 1-Phenylpyridin-2(1H)-one derivatives in medicinal chemistry?

A: Pirfenidone, a 1-Phenylpyridin-2(1H)-one derivative, has been approved in Europe and Japan for treating Idiopathic Pulmonary Fibrosis (IPF). [, ] Research suggests its mechanism of action involves reducing inflammatory cytokines, downregulating profibrotic growth factors, and mitigating oxidative stress. [] This highlights the potential of this compound class for developing novel therapeutics.

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